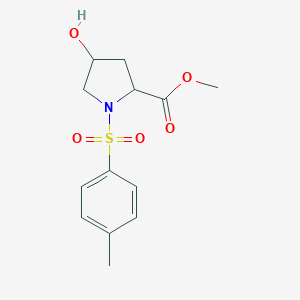

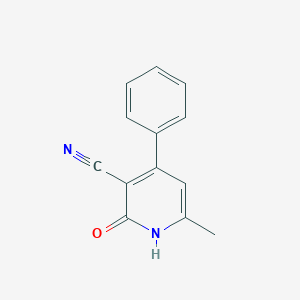

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the provided papers. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Another study describes the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids through intermediates known as enaminones . These methods highlight the versatility of pyrrolidine derivatives and the potential pathways that could be adapted for the synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which can be functionalized at various positions. The structure of 1-carboxymethyl-3-hydroxy-2-methyl-4(1H)-pyridinone, a related compound, has been reported to have a delocalized zwitterionic structure with significant hydrogen bonding . This information can be useful in predicting the molecular structure and behavior of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can vary depending on the substituents and functional groups present. For example, 4-hydroxypyrroles are known to undergo partial aerial oxidation but can be alkylated or reduced to form stable polysubstituted pyrrolidine derivatives . Additionally, the photoreaction of methyl 4-pyridinecarboxylate has been studied, showing different outcomes based on the atmosphere, which suggests that the reactivity of the pyridine ring can be influenced by external conditions . These findings may provide a foundation for understanding the chemical reactions that Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the stability of 4-hydroxypyrroles against oxidation and their ability to form stable derivatives through alkylation or reduction is an important aspect of their chemistry . The polymorphism observed in pyridinone derivatives also indicates that slight changes in molecular structure can lead to significant differences in physical properties . These insights are valuable for predicting the properties of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Scientific Research Applications

-

Pyrrole in Medicinal Chemistry

- Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .

- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- The structure–activity relationship studies have been discussed along with their therapeutic applications .

-

4-Hydroxy-2-quinolones in Drug Research and Development

- 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

- This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

properties

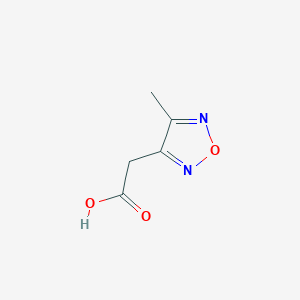

IUPAC Name |

methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-9-3-5-11(6-4-9)20(17,18)14-8-10(15)7-12(14)13(16)19-2/h3-6,10,12,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMMBVXGIOJOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347057 | |

| Record name | Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate | |

CAS RN |

16257-57-1 | |

| Record name | Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)

![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)